Cas no 2680766-96-3 (benzyl N-(4-acetyl-3-methoxyphenyl)carbamate)

Benzyl N-(4-acetyl-3-methoxyphenyl)carbamate is a synthetic carbamate derivative with applications in organic synthesis and pharmaceutical research. Its structure features a benzyl-protected carbamate group linked to a substituted phenyl ring containing acetyl and methoxy functional groups, enhancing its reactivity in selective transformations. This compound is particularly useful as an intermediate in the synthesis of more complex molecules, including potential bioactive agents. The acetyl and methoxy substituents contribute to its stability and solubility in organic solvents, facilitating purification and handling. Its well-defined reactivity profile makes it a valuable building block for medicinal chemistry and material science applications.
benzyl N-(4-acetyl-3-methoxyphenyl)carbamate structure
2680766-96-3 structure
商品名:benzyl N-(4-acetyl-3-methoxyphenyl)carbamate
CAS番号:2680766-96-3
MF:C17H17NO4
メガワット:299.321184873581
CID:5633500
PubChem ID:165924203

benzyl N-(4-acetyl-3-methoxyphenyl)carbamate 化学的及び物理的性質

名前と識別子

    • benzyl N-(4-acetyl-3-methoxyphenyl)carbamate
    • EN300-28290033
    • 2680766-96-3
    • インチ: 1S/C17H17NO4/c1-12(19)15-9-8-14(10-16(15)21-2)18-17(20)22-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,18,20)
    • InChIKey: LPFZHVXIMYGMCZ-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1C=C(C=CC=1C(C)=O)NC(=O)OCC1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 299.11575802g/mol
  • どういたいしつりょう: 299.11575802g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 22
  • 回転可能化学結合数: 6
  • 複雑さ: 379
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 64.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.3

benzyl N-(4-acetyl-3-methoxyphenyl)carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28290033-10.0g
benzyl N-(4-acetyl-3-methoxyphenyl)carbamate
2680766-96-3
10g
$5221.0 2023-05-24
Enamine
EN300-28290033-0.1g
benzyl N-(4-acetyl-3-methoxyphenyl)carbamate
2680766-96-3
0.1g
$1068.0 2023-09-08
Enamine
EN300-28290033-0.25g
benzyl N-(4-acetyl-3-methoxyphenyl)carbamate
2680766-96-3
0.25g
$1117.0 2023-09-08
Enamine
EN300-28290033-0.05g
benzyl N-(4-acetyl-3-methoxyphenyl)carbamate
2680766-96-3
0.05g
$1020.0 2023-09-08
Enamine
EN300-28290033-5.0g
benzyl N-(4-acetyl-3-methoxyphenyl)carbamate
2680766-96-3
5g
$3520.0 2023-05-24
Enamine
EN300-28290033-1.0g
benzyl N-(4-acetyl-3-methoxyphenyl)carbamate
2680766-96-3
1g
$1214.0 2023-05-24
Enamine
EN300-28290033-5g
benzyl N-(4-acetyl-3-methoxyphenyl)carbamate
2680766-96-3
5g
$3520.0 2023-09-08
Enamine
EN300-28290033-10g
benzyl N-(4-acetyl-3-methoxyphenyl)carbamate
2680766-96-3
10g
$5221.0 2023-09-08
Enamine
EN300-28290033-2.5g
benzyl N-(4-acetyl-3-methoxyphenyl)carbamate
2680766-96-3
2.5g
$2379.0 2023-09-08
Enamine
EN300-28290033-0.5g
benzyl N-(4-acetyl-3-methoxyphenyl)carbamate
2680766-96-3
0.5g
$1165.0 2023-09-08

benzyl N-(4-acetyl-3-methoxyphenyl)carbamate 関連文献

benzyl N-(4-acetyl-3-methoxyphenyl)carbamateに関する追加情報

Introduction to Benzyl N-(4-acetyl-3-methoxyphenyl)carbamate (CAS No. 2680766-96-3)

Benzyl N-(4-acetyl-3-methoxyphenyl)carbamate, a compound with the chemical formula C14H13NO3, is a derivative of carbamate that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound is characterized by its benzyl moiety and the presence of an acetyl group at the 4-position of a 3-methoxyphenyl ring. The structural features of this molecule make it a promising candidate for various applications, particularly in the development of novel agrochemicals and pharmaceuticals.

The CAS number 2680766-96-3 uniquely identifies this compound in scientific literature and databases, facilitating its study and commercialization. The benzyl group, known for its stability and ease of functionalization, contributes to the compound's versatility in synthetic pathways. Additionally, the methoxy substituent at the 3-position enhances the molecule's solubility in polar solvents, making it more amenable to various biochemical reactions.

In recent years, there has been a growing interest in carbamate derivatives due to their diverse biological activities. Carbamates are known for their role as insecticides, herbicides, and fungicides, and they have also been explored as intermediates in the synthesis of more complex pharmacophores. The specific arrangement of functional groups in Benzyl N-(4-acetyl-3-methoxyphenyl)carbamate suggests potential applications in these areas.

One of the most compelling aspects of this compound is its potential as a precursor in the synthesis of biologically active molecules. The 4-acetyl-3-methoxyphenyl moiety is particularly noteworthy, as it can be further modified through various chemical reactions to yield compounds with enhanced pharmacological properties. For instance, acetylated phenols have been widely studied for their anti-inflammatory and analgesic effects, making this compound a valuable scaffold for drug discovery.

Recent research has highlighted the importance of carbamate derivatives in medicinal chemistry. Studies have demonstrated that modifications to the phenyl ring can significantly alter the biological activity of carbamates. The presence of both an acetyl group and a methoxy group in Benzyl N-(4-acetyl-3-methoxyphenyl)carbamate provides multiple sites for further functionalization, allowing chemists to tailor the molecule's properties to specific needs.

The compound's stability under various conditions also makes it an attractive candidate for industrial applications. Carbamates are generally stable at room temperature and can be stored for extended periods without degradation. This stability is crucial for pharmaceutical intermediates, where long-term storage without loss of efficacy is essential.

In addition to its synthetic utility, Benzyl N-(4-acetyl-3-methoxyphenyl)carbamate has shown promise in preliminary biological assays. While comprehensive toxicological studies are still needed, early data suggest that this compound exhibits low toxicity profiles, making it safe for further development. Such findings are encouraging for researchers looking to develop new agrochemicals and pharmaceuticals.

The agrochemical industry has been particularly interested in carbamate derivatives due to their effectiveness against a wide range of pests. Benzyl N-(4-acetyl-3-methoxyphenyl)carbamate could serve as a lead compound for developing new pesticides with improved efficacy and environmental safety. Its ability to interact with biological targets at low concentrations makes it a promising candidate for next-generation agrochemicals.

From a synthetic chemistry perspective, this compound offers unique opportunities for exploring new reaction pathways and methodologies. The combination of benzyl and acetylated phenolic groups provides a rich platform for further chemical transformations. Researchers can exploit these functional groups to develop novel synthetic strategies that could be applied to other complex molecules.

The pharmaceutical industry continues to seek innovative compounds that can address unmet medical needs. Benzyl N-(4-acetyl-3-methoxyphenyl)carbamate represents a valuable building block for drug discovery efforts. Its structural features allow for diverse modifications, enabling chemists to explore new pharmacophores with potential therapeutic benefits.

In conclusion, Benzyl N-(4-acetyl-3-methoxyphenyl)carbamate (CAS No. 2680766-96-3) is a versatile compound with significant potential in both agrochemicals and pharmaceuticals. Its unique structural features make it an attractive scaffold for further chemical modifications and biological studies. As research continues to uncover new applications for carbamate derivatives, this compound is poised to play a crucial role in advancing chemical biology and drug development.

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